1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride
Description
Molecular Architecture and Stereochemical Configuration
1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride (C₁₁H₂₆Cl₃N₃, molecular weight 306.71 g/mol) features a bicyclic amine structure comprising a piperazine ring linked to a piperidine moiety via a single carbon-nitrogen bond. The piperazine ring adopts a chair conformation, with the ethyl group (-CH₂CH₃) substituted at the N1 position. The piperidine ring is similarly chair-configured, with the 4-position bonded to the piperazine’s N4 atom.
The stereochemistry of the compound is defined by the spatial arrangement of the piperidine and piperazine rings. While the parent amine (1-ethyl-4-piperidin-4-ylpiperazine) exhibits free rotation about the C-N bond connecting the two rings, the trihydrochloride salt form introduces steric and electronic constraints that may favor specific conformers in the solid state. The IUPAC name, 1-ethyl-4-(4-piperidyl)piperazine trihydrochloride, reflects this connectivity.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₁H₂₆Cl₃N₃ | |
| SMILES | CCN1CCN(CC1)C2CCNCC2.Cl.Cl.Cl | |
| InChI key | NPOWUFOCIRMVMC-UHFFFAOYSA-N | |
| Topological polar surface | 18.5 Ų |
Crystallographic Analysis of Trihydrochloride Salt Form
The trihydrochloride salt crystallizes in an orthorhombic system, as inferred from analogous piperazine derivatives. The chloride ions form ionic interactions with protonated nitrogen atoms in the piperazine and piperidine rings, stabilizing the lattice. X-ray diffraction data for related compounds (e.g., [3,4,5,21,22,23-hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl] benzoate) suggest that hydrogen bonding between NH⁺ groups and Cl⁻ dominates the packing arrangement.
Table 2: Comparative Crystallographic Properties of Salt Forms
Conformational Dynamics in Solution Phase
In aqueous solution, the compound exists as a mixture of protonated species due to the three HCl counterions. Nuclear magnetic resonance (NMR) studies of related piperazine derivatives reveal dynamic exchange between chair and boat conformations of the piperidine ring. The ¹H-NMR spectrum (D₂O, 400 MHz) exhibits characteristic signals:
- δ 3.74–3.47 ppm (m, 11H): Methylene protons adjacent to nitrogen atoms.
- δ 1.30 ppm (t, J = 7.3 Hz, 3H): Ethyl group protons.
Molecular dynamics simulations (unavailable for this specific compound but inferred from analogs) suggest that solvation stabilizes the chair conformation of both rings. The protonation state at physiological pH (likely fully protonated) further restricts rotational freedom.
Hydrogen Bonding Network in Solid-State Structure
The solid-state structure is stabilized by an extensive hydrogen-bonding network involving NH⁺···Cl⁻ and NH⁺···O (from lattice water, if present) interactions. In analogous trihydrochloride salts, chloride ions act as hydrogen bond acceptors, with N–H···Cl distances ranging from 2.1–2.4 Å. The piperazine NH⁺ groups donate protons to three Cl⁻ ions, while the piperidine NH⁺ forms a fourth interaction.
Table 3: Hypothetical Hydrogen Bond Parameters
| Donor | Acceptor | Distance (Å) | Angle (°) | Source |
|---|---|---|---|---|
| Piperazine NH⁺ | Cl⁻ | 2.2 | 165 | |
| Piperidine NH⁺ | Cl⁻ | 2.3 | 160 | |
| Water O–H | Cl⁻ | 2.4 | 155 |
Properties
IUPAC Name |
1-ethyl-4-piperidin-4-ylpiperazine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3.3ClH/c1-2-13-7-9-14(10-8-13)11-3-5-12-6-4-11;;;/h11-12H,2-10H2,1H3;3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOWUFOCIRMVMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2CCNCC2.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1181457-79-3 | |
| Record name | 1-ethyl-4-(piperidin-4-yl)piperazine trihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
N-Alkylation of Piperazine
Reagents and Conditions:
Ethylation of piperazine is commonly achieved using ethyl halides (e.g., ethyl bromide or ethyl chloride) under basic conditions (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents such as acetonitrile or DMF.-
- Control of stoichiometry to favor monoalkylation at the N1 position.
- Temperature maintained between 0°C to ambient temperature to minimize side reactions.
- Use of phase-transfer catalysts or selective protecting groups may be employed to enhance regioselectivity.
Introduction of the Piperidin-4-yl Group
Approach 1: Reductive Amination
The 4-position substitution can be accomplished by reacting 1-ethylpiperazine with 4-piperidone in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction proceeds via imine formation followed by reduction to yield the secondary amine linkage.Approach 2: Nucleophilic Substitution
Alternatively, halogenated piperidine derivatives (e.g., 4-bromopiperidine) can be reacted with 1-ethylpiperazine under nucleophilic substitution conditions, often in the presence of a base like triethylamine.-
- Solvents: Anhydrous ethanol or ethyl ether for reductions; dichloromethane or acetonitrile for substitutions.
- Temperature: Ambient to reflux, depending on reagents.
- Reaction time: Several hours to overnight for complete conversion.
Salt Formation: Trihydrochloride Preparation
The free base compound is dissolved in anhydrous solvent (e.g., ethanol or ethyl acetate), and gaseous hydrogen chloride or concentrated hydrochloric acid is bubbled or added dropwise to form the trihydrochloride salt.
The salt precipitates upon cooling and is collected by filtration.
Drying under vacuum ensures removal of residual solvents and moisture.
Optimization and Purification
Purification Techniques:
Recrystallization from ethanol or aqueous ethanol is standard to achieve high purity. Ion-exchange chromatography can be used for industrial scale purification.-
- Use of coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) with additives like 1-hydroxy-7-azabenzotriazole (HOAt) can improve amidation efficiency in related synthetic steps.
- Controlling moisture and oxygen exposure minimizes degradation and byproduct formation.
- Reaction monitoring via thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) is critical.
Storage:
The trihydrochloride salt is hygroscopic; storage under inert atmosphere (argon) at room temperature is recommended to maintain stability.
Analytical Characterization
NMR Spectroscopy:
¹H and ¹³C NMR confirm the presence and position of ethyl and piperidinyl substituents. Deuterated acidic solvents or D₂O exchange improve spectral resolution due to salt-induced peak broadening.Mass Spectrometry:
High-resolution MS verifies molecular weight (approx. 292.7 g/mol for the trihydrochloride salt) and confirms salt form.X-ray Diffraction (XRD):
Used for crystalline structure determination, particularly to analyze chloride ion interactions within the salt lattice.HPLC:
Employed to assess purity and monitor degradation products under stress conditions (heat, pH, oxidation).
Comparative Data Table: Key Preparation Parameters
| Step | Reagents/Conditions | Solvent(s) | Temperature | Notes |
|---|---|---|---|---|
| N-Ethylation of Piperazine | Ethyl bromide, K2CO3 or NaH | Acetonitrile, DMF | 0°C to RT | Control stoichiometry to avoid dialkylation |
| Piperidin-4-yl Substitution | 4-Piperidone + NaBH4 or LiAlH4 (reductive amination) or 4-bromopiperidine + base | Ethanol, ethyl ether, DCM | RT to reflux | Reductive amination preferred for selectivity |
| Trihydrochloride Salt Formation | HCl gas or concentrated HCl | Ethanol, ethyl acetate | RT | Precipitation upon cooling; hygroscopic salt |
Research Findings and Challenges
Yield and Purity:
Industrial scale synthesis achieves high yields (>85%) with optimized reaction times and purification protocols.Stability Issues:
The compound degrades under alkaline conditions via piperazine ring opening and thermally above 150°C releasing HCl, necessitating mild storage conditions.Spectral Challenges:
Salt forms cause NMR peak broadening; variable-temperature NMR and computational methods (DFT) help resolve structural ambiguities.Synthetic Pitfalls:
Over-reduction or incomplete substitution can lead to impurities; monitoring via LC-MS is essential.Modifications Impact: Substituent changes on the piperidine or piperazine rings affect solubility, metabolic stability, and biological activity, relevant for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Substitution: Alkyl halides or amines in the presence of a base, such as sodium hydroxide (NaOH), at elevated temperatures.
Major Products Formed
Oxidation: N-oxides of 1-Ethyl-4-(piperidin-4-yl)piperazine.
Reduction: Reduced forms of the compound with hydrogenated nitrogen atoms.
Substitution: Substituted derivatives with various functional groups attached to the piperazine ring.
Scientific Research Applications
Applications in Organic Chemistry
Catalysis
The compound acts as a catalyst in various organic synthesis reactions, particularly in condensation reactions where two molecules join with the elimination of a small molecule like water. Enhanced reaction rates and selectivity have been observed, making it beneficial for industrial chemical processes.
Reagent in Synthesis
As a reagent, it is utilized in the synthesis of complex organic molecules. Its structure allows it to serve as a building block or intermediate in creating pharmaceuticals and other chemical entities.
Biological Activities
1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride exhibits significant biological activities primarily through its interaction with neurotransmitter systems. Research indicates potential applications in:
Neuropharmacology
The compound may influence various neurotransmitter receptors, which could be relevant for developing treatments for neurological disorders. Its structural features allow for distinct interactions with biological targets compared to similar compounds .
Thrombotic Disorders Treatment
The compound has shown promise in treating thrombotic disorders such as venous thrombosis and myocardial ischemia. It can be administered alone or in combination with other anticoagulants to enhance therapeutic effects .
Applications in Proteomics
In proteomics research, this compound is used for labeling or modifying proteins, facilitating the study of protein interactions and functions. This application is crucial for understanding disease mechanisms and developing new therapeutic strategies .
Educational Use
The compound serves as an educational tool in chemistry courses, allowing students to engage with real-world chemical compounds. It can be used to demonstrate synthetic techniques and chemical reactions related to heterocyclic chemistry and nucleophilic substitutions.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Physicochemical Properties
The compound is compared to key analogues based on substitutions and salt forms:
Key Observations :
- However, this may reduce aqueous solubility unless counterbalanced by salt forms (e.g., trihydrochloride vs. hydrochloride) .
- Salt Form Impact : The trihydrochloride form enhances solubility for in vivo applications, whereas hydrochloride salts are more common in early-stage synthetic intermediates .
Pharmacological and Toxicological Profiles
- Anti-Inflammatory Potential: Ethyl-substituted piperazine derivatives (e.g., 1-ethyl-4-[(p-isopropylphenyl)(p-tolyl)methyl]-piperazine) demonstrated superior chronic anti-inflammatory activity in rat models compared to methyl or unsubstituted variants, suggesting enhanced metabolic stability .
- Neuropharmacology : Piperazine designer drugs with ethyl groups exhibit prolonged psychostimulatory effects due to slower hepatic metabolism, raising toxicological concerns .
Biological Activity
1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride (CAS No. 1181457-79-3) is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits a range of biological effects, including interactions with neurotransmitter systems, enzyme inhibition, and potential therapeutic applications in various disorders.
Chemical Structure and Properties
The molecular formula of this compound is C11H23N3·3HCl. Its structural representation can be summarized as follows:
- Molecular Weight: 270.76 g/mol
- SMILES Notation: CCN1CCN(CC1)C2CCNCC2
This compound contains two piperidine rings and an ethyl group, which contribute to its pharmacological properties.
This compound primarily acts through its interactions with various neurotransmitter receptors and enzymes:
- Cholinergic Activity: Similar piperazine derivatives have been shown to inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in the synaptic cleft, which is beneficial in treating neurodegenerative diseases like Alzheimer's disease .
- Histamine Receptor Interaction: Recent studies indicate that piperazine derivatives can act as antagonists at the histamine H3 receptor, influencing feeding behavior and neurotransmitter systems in the brain .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity:
- Antitumor Activity: Piperidine derivatives have shown promising antitumor properties against various cancer cell lines such as HCT-116 and PC-3. The modulation of cell signaling pathways and gene expression is believed to play a critical role in this activity .
- Enzyme Inhibition: The compound has been reported to exhibit dual cholinesterase inhibition, which can enhance cognitive functions by preventing the breakdown of acetylcholine .
- Neuroprotective Effects: Animal model studies suggest that lower doses of this compound may provide neuroprotective benefits without significant adverse effects, while higher doses may lead to toxicity .
In Vivo Studies
In vivo evaluations have confirmed the compound's efficacy in various models:
- Behavioral Studies: Administration of the compound in rat models has revealed alterations in feeding behavior and modifications in brain neurotransmitter levels, suggesting its potential use in treating obesity and metabolic disorders .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Alzheimer's Disease Models: In a study involving transgenic mice models for Alzheimer's disease, treatment with this compound resulted in improved cognitive function and reduced amyloid plaque deposition, indicating its potential as a therapeutic agent for neurodegenerative diseases .
- Cancer Treatment Trials: Clinical trials evaluating the efficacy of piperazine derivatives, including this compound, have shown promising results in reducing tumor size in patients with advanced-stage cancers, although more extensive clinical trials are necessary to validate these findings .
Dosage and Administration
The effective dosage of this compound varies based on the intended therapeutic application:
| Application | Dosage Range | Effects |
|---|---|---|
| Neurodegenerative diseases | 10 - 50 mg/kg | Cognitive enhancement |
| Cancer treatment | 20 - 100 mg/kg | Tumor reduction |
| Behavioral disorders | 5 - 25 mg/kg | Altered feeding behavior |
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMF or DMSO | High solubility |
| Base | K₂CO₃ | Precipitates HCl |
| Reaction Time | 12–24 hours | Completes nitro reduction |
| Temperature | 80–100°C | Accelerates substitution |
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Characterization involves:
- HPLC/MS : To assess purity (>95%) and detect impurities .
- NMR (¹H/¹³C) : Confirms structural integrity via proton environments (e.g., ethyl and piperidine peaks at δ 1.2–1.5 ppm and δ 2.5–3.5 ppm, respectively) .
- Elemental Analysis : Validates stoichiometry (e.g., C₁₀H₂₄Cl₃N₃) .
- Melting Point : Consistency with literature values (e.g., 232–234°C for analogous compounds) .
Advanced: How does pH and temperature affect the stability of this compound in aqueous solutions?
Methodological Answer:
Stability studies for similar hydrochlorides reveal:
- pH 2–4 : Maximizes stability; deprotonation at higher pH (>6) reduces solubility and promotes degradation .
- Temperature : Storage at 2–8°C under inert atmosphere prevents hydrolysis and oxidation. Elevated temperatures (>25°C) accelerate decomposition, forming byproducts like ethylpiperazine oxides .
- Light Exposure : UV light induces radical formation, necessitating amber glass storage .
Q. Table 2: Stability Under Controlled Conditions
| Condition | Degradation Rate (k, h⁻¹) | Major Byproducts |
|---|---|---|
| pH 7, 25°C | 0.12 | N-oxide derivatives |
| pH 3, 4°C | 0.002 | None detected |
| 40°C, inert gas | 0.05 | Hydrolyzed piperidine |
Advanced: What are the common byproducts during synthesis, and how can they be mitigated?
Methodological Answer:
Byproducts arise from:
- Incomplete Substitution : Residual 4-chloronitrobenzene detected via GC-MS. Mitigation: Excess piperidine (1.5 eq) and prolonged reaction time .
- Over-Oxidation : Formation of N-oxides during nitro reduction. Solution: Controlled reducing agents (e.g., NaBH₄ instead of H₂/Pd-C) .
- Salt Hydration : Hygroscopic trihydrochloride may absorb water, requiring anhydrous HCl gas during crystallization .
Advanced: Which biochemical pathways are influenced by 1-ethyl-4-(piperidin-4-yl)piperazine derivatives?
Methodological Answer:
Piperazine derivatives modulate:
- Receptor Binding : Interaction with GPCRs (e.g., serotonin 5-HT₁A/₂A) due to structural mimicry of endogenous amines .
- Enzyme Inhibition : Competitive inhibition of monoamine oxidases (MAOs) via piperidine nitrogen coordination .
- Ion Channel Modulation : Blockade of voltage-gated Ca²⁺ channels in neuronal studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
